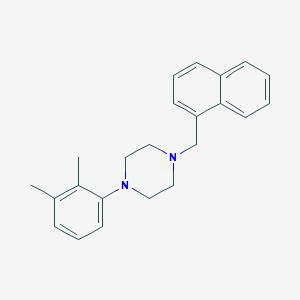![molecular formula C17H15NO5 B12460907 3-{[4-(Acetyloxy)phenyl]carbamoyl}phenyl acetate](/img/structure/B12460907.png)
3-{[4-(Acetyloxy)phenyl]carbamoyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group attached to a benzamido phenyl acetate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE typically involves the esterification of 4-[3-(hydroxy)benzamido]phenyl acetate with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the acetylation process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-[3-(hydroxy)benzamido]phenyl acetate and acetic acid.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: 4-[3-(hydroxy)benzamido]phenyl acetate and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the original ester.
Aplicaciones Científicas De Investigación
4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can be transferred to other molecules, modifying their activity and function. This compound may also inhibit certain enzymes by binding to their active sites, thereby altering biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl acetate: An ester of phenol and acetic acid, used in organic synthesis.
Acetylsalicylic acid:
Benzamide derivatives: A class of compounds with various biological activities.
Uniqueness
4-[3-(ACETYLOXY)BENZAMIDO]PHENYL ACETATE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of acetyloxy and benzamido groups allows for versatile applications in different scientific fields.
Propiedades
Fórmula molecular |
C17H15NO5 |
|---|---|
Peso molecular |
313.30 g/mol |
Nombre IUPAC |
[4-[(3-acetyloxybenzoyl)amino]phenyl] acetate |
InChI |
InChI=1S/C17H15NO5/c1-11(19)22-15-8-6-14(7-9-15)18-17(21)13-4-3-5-16(10-13)23-12(2)20/h3-10H,1-2H3,(H,18,21) |
Clave InChI |
CYWHOLNVUZGZDM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)-3-phenylpropanamide](/img/structure/B12460832.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12460838.png)

![N-(3-chloro-4-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12460844.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12460846.png)

![N-[4-(4-Acetamidophenylhydrazinesulfonylsulfonyl)phenyl]acetamide](/img/structure/B12460860.png)
![4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]ethylidene}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B12460872.png)
![N'-[(3-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B12460873.png)

![2-amino-N-{[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl}propanamide](/img/structure/B12460888.png)

![(3aS,4R,9bR)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B12460902.png)
![6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12460903.png)
